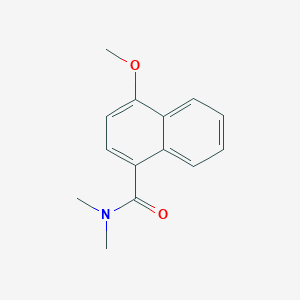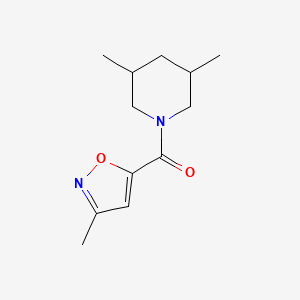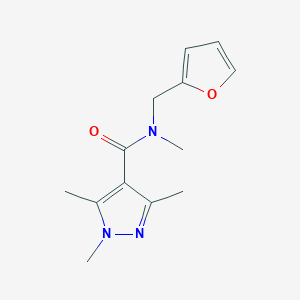
4-methoxy-N,N-dimethylnaphthalene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N,N-dimethylnaphthalene-1-carboxamide, also known as 4-Me-MNC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of naphthalene derivatives and has been synthesized using various methods.
Mechanism of Action
The exact mechanism of action of 4-methoxy-N,N-dimethylnaphthalene-1-carboxamide is not fully understood. However, it has been reported to act as a charge carrier in OFETs and OPV devices. In addition, the compound has been found to interact with biological membranes, which may contribute to its fluorescence properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, the compound has been reported to exhibit low toxicity, making it a potential candidate for use in biological applications.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-methoxy-N,N-dimethylnaphthalene-1-carboxamide is its high purity, which makes it suitable for use in various lab experiments. Additionally, the compound exhibits good charge transport and fluorescence properties, which make it useful for various applications. However, one limitation of this compound is its relatively high cost compared to other naphthalene derivatives.
Future Directions
There are several future directions for research on 4-methoxy-N,N-dimethylnaphthalene-1-carboxamide. One of the main areas of research is in the development of high-performance OFETs and OPV devices using the compound. Additionally, there is potential for the use of this compound in biological applications, such as fluorescence-based imaging and sensing. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Synthesis Methods
The synthesis of 4-methoxy-N,N-dimethylnaphthalene-1-carboxamide has been achieved using various methods, including the reaction of 4-methoxy-1-naphthoic acid with N,N-dimethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). Another method involves the reaction of 4-methoxy-1-naphthoic acid with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in the presence of a catalyst such as trifluoroacetic acid (TFA). These methods have been reported to yield high purity of this compound.
Scientific Research Applications
4-methoxy-N,N-dimethylnaphthalene-1-carboxamide has been found to have potential applications in various fields of scientific research. One of the major applications is in the field of organic electronics. The compound has been reported to exhibit good charge transport properties, making it a potential candidate for use in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices. Additionally, this compound has been found to exhibit fluorescence properties, making it useful for fluorescence-based imaging and sensing applications.
Properties
IUPAC Name |
4-methoxy-N,N-dimethylnaphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-15(2)14(16)12-8-9-13(17-3)11-7-5-4-6-10(11)12/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVFKTYVZBXUOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C2=CC=CC=C21)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-(Furan-2-yl)-3-[(2-methylphenyl)methyl]-1,3,4-oxadiazol-2-one](/img/structure/B7508824.png)


![4-[(1-Phenylpyrazol-4-yl)methyl]morpholine](/img/structure/B7508837.png)
![1-Methyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-one](/img/structure/B7508857.png)

![N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7508875.png)
![N,6-dimethyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7508876.png)
![N-[(2-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7508895.png)
